molecular formula C11H16ClNOS B1421899 {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol CAS No. 1248254-91-2

{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol

Cat. No.: B1421899
CAS No.: 1248254-91-2
M. Wt: 245.77 g/mol
InChI Key: QMMHOLPWJSUNLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol involves its interaction with specific molecular targets. The compound may exert its effects by:

Comparison with Similar Compounds

{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific combination of the chlorothiophene and piperidine moieties, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

[1-[(5-chlorothiophen-2-yl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNOS/c12-11-2-1-10(15-11)7-13-5-3-9(8-14)4-6-13/h1-2,9,14H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMHOLPWJSUNLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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